2,3-Dihydrobenzofuran-7-carbaldehyde is a compound of interest in various fields of research due to its potential applications in medicinal chemistry and organic synthesis. The compound and its derivatives have been explored for their utility in the synthesis of bioactive molecules, including quinazolin-4(3H)-ones, poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, and analgesic agents. The versatility of the dihydrobenzofuran scaffold allows for the development of novel therapeutic agents and provides a platform for the study of various biological activities.
In medicinal chemistry, 2,3-Dihydrobenzofuran derivatives have been utilized to develop novel therapeutic agents. For example, the discovery of 2,3-dihydrobenzofuran-7-carboxamide derivatives as PARP-1 inhibitors has implications for the treatment of cancers, particularly those with BRCA2 deficiencies2. Furthermore, the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids has yielded compounds with analgesic properties, suggesting their potential use as pain management drugs3.
The dihydrobenzofuran scaffold is also significant in organic synthesis. Furan-2-carbaldehydes have been used as C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones through a ligand-free photocatalytic C–C bond cleavage process1. Additionally, a one-pot approach to 2,3-diarylbenzo[b]furans has been developed, which involves an N-heterocyclic carbene-catalyzed conjugate addition followed by acid-mediated dehydrative annulation5.
Biocatalytic strategies have been employed to synthesize 2,3-dihydrobenzofuran-based tricyclic scaffolds with high diastereo- and enantioselectivity. Engineered myoglobins have been used for the cyclopropanation of benzofuran, leading to the construction of stereochemically rich 2,3-dihydrobenzofurans with high enantiopurity6.
In analytical chemistry, the synthesis and spectral assignments of isomeric dibenzofuran carboxaldehydes have been explored. These aldehydes have been used in the synthesis of novel β-phenylethylamines and NBOMe derivatives, which are undergoing biological evaluation7.
From a biochemical perspective, cobalt(III) complexes of 2-oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde thiosemicarbazones have been synthesized and shown to interact with DNA via intercalation. These complexes also exhibit significant antioxidant activity and cytotoxicity against cancer cell lines, indicating their potential as chemotherapeutic agents8.
2,3-Dihydrobenzofuran-7-carbaldehyde is classified as a heterocyclic aromatic compound. Its structure consists of a benzofuran ring with an aldehyde functional group at the 7-position, which contributes to its reactivity and interaction with biological systems.
The synthesis of 2,3-dihydrobenzofuran-7-carbaldehyde can be achieved through several methods, with notable techniques including:
Ultrasound-Promoted Synthesis: One efficient method involves the use of ultrasonic irradiation to promote stereoselective reactions. This method has been highlighted for its environmental friendliness and efficiency, yielding derivatives in good to excellent yields under mild conditions. The process emphasizes green chemistry principles by reducing reaction times and improving product purity (Adole et al., 2020) .
One-Pot Cyclization: Another common synthetic route is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. This method simplifies the reaction steps and enhances yield while maintaining structural integrity (Yempala & Cassels, 2017) .
Biocatalytic Methods: Recent advancements have also introduced biocatalytic strategies utilizing engineered myoglobins for the synthesis of stereochemically rich derivatives. These methods demonstrate high diastereo- and enantioselectivity, expanding the toolbox for synthesizing complex organic molecules (Vargas et al., 2019) .
The molecular structure of 2,3-dihydrobenzofuran-7-carbaldehyde features a fused benzene and furan ring system. The presence of the aldehyde group at position 7 is critical for its reactivity:
The geometry around the aldehyde group allows for various chemical interactions, making it a versatile compound in organic synthesis. The bond angles and lengths in the structure can be analyzed using spectroscopic techniques such as NMR and IR spectroscopy to confirm its identity and purity.
2,3-Dihydrobenzofuran-7-carbaldehyde participates in several types of chemical reactions:
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Conversely, the aldehyde can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: The benzofuran ring can undergo electrophilic substitution reactions due to its electron-rich nature. Nucleophilic substitutions are also possible at the aldehyde position.
These reactions are crucial for modifying the compound's structure to develop new derivatives with enhanced biological properties.
The mechanism of action for 2,3-dihydrobenzofuran-7-carbaldehyde is primarily related to its interaction with biological targets through its reactive functional groups.
The physical and chemical properties of 2,3-dihydrobenzofuran-7-carbaldehyde include:
These properties are essential for handling and application in laboratory settings.
2,3-Dihydrobenzofuran-7-carbaldehyde has numerous scientific applications:
Pharmaceutical Development: Its derivatives are being explored for their potential as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial agents. The structural diversity allows for modification that can enhance bioactivity (Yempala & Cassels, 2017) .
Organic Synthesis: The compound serves as a building block in organic synthesis for creating more complex molecules used in various chemical industries.
Biocatalysis Research: The use of biocatalytic methods highlights its role in developing sustainable synthetic routes that minimize environmental impact while maximizing efficiency (Vargas et al., 2019) .
2,3-Dihydrobenzofuran-7-carbaldehyde is a bicyclic heterocyclic compound consisting of a benzene ring fused to a partially saturated furan ring. Its systematic IUPAC name is 2,3-dihydro-1-benzofuran-7-carbaldehyde, reflecting the aldehyde functional group at the 7-position of the dihydrobenzofuran scaffold. The molecular formula is C₉H₈O₂, with a molecular weight of 148.16 g/mol [1] [3]. Key structural features include:
The aldehyde functionality contributes significantly to the compound’s reactivity, serving as a versatile handle for synthetic modifications. Crystallographic data indicates that the molecule adopts a near-planar conformation, optimizing electronic delocalization across the fused ring system [5] [8].
Table 1: Fundamental Chemical Identifiers of 2,3-Dihydrobenzofuran-7-carbaldehyde
Property | Value |
---|---|
CAS Registry Number | 196799-45-8 [3] |
Alternate CAS Numbers | 55745-70-5 [8] |
Molecular Formula | C₉H₈O₂ |
Molecular Weight | 148.16 g/mol |
IUPAC Name | 2,3-Dihydro-1-benzofuran-7-carbaldehyde |
SMILES Notation | O=CC1=C(OCC2)C2=CC=C1 |
The chemistry of dihydrobenzofurans traces back to mid-20th century methodologies for constructing oxygen heterocycles. Early synthetic approaches included:
The specific 7-carbaldehyde derivative emerged as a strategic synthetic intermediate, with optimized lithiation-carboxylation protocols developed for regioselective functionalization at C7. Modern routes employ directed ortho-metalation or Claisen rearrangements to install the aldehyde group efficiently [5] [9].
Benzofuran scaffolds exhibit broad bioactivity profiles, with 2,3-dihydro variants offering enhanced metabolic stability over fully aromatic analogs. Key pharmacological attributes include:
Table 2: Bioactive Derivatives of 2,3-Dihydrobenzofuran-7-carbaldehyde
Derivative Structure | Biological Target | Potency (IC₅₀/EC₅₀) | Key Modification |
---|---|---|---|
DHBF-7-carboxamide (3) | PARP-1 | 9.45 μM [9] | Unsubstituted core |
3′,4′-Dihydroxybenzylidene 58 | PARP-1 | 0.531 μM [9] | C2 benzylidene with catechol |
Heterocycle-appended 66 | PARP-1 in BRCA2-/- cells | 0.079 μM [9] | 4′-Aminobenzylidene with imidazole |
The 2,3-dihydrobenzofuran core serves as a privileged structure in natural product architectures and modern drug design:
Crystal structures of inhibitor-bound PARP-1 complexes reveal that dihydrobenzofuran derivatives occupy the NAD⁺ binding site through hydrogen bonding with Gly863/Ser904 and π-stacking with Tyr907, validating structure-based design approaches [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1